(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile
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Overview
Description
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the naphthalene moiety and the nitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and nitrile group can form specific interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2,4-Dimethylphenyl)-4-oxo-2-butenoic acid: This compound shares the 2,4-dimethylphenyl group but differs in the presence of a carboxylic acid group instead of a nitrile group.
2,4-Dichloroaniline: This compound has a similar aromatic structure but contains chlorine atoms instead of the thiazole and naphthalene moieties.
Uniqueness
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile is unique due to its combination of a thiazole ring, a naphthalene moiety, and a nitrile group. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2S/c1-16-10-11-21(17(2)12-16)23-15-27-24(26-23)20(14-25)13-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,15H,1-2H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWLVGKWBRISGK-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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